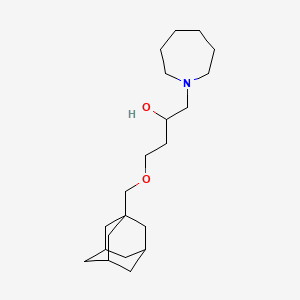
1-(3-Adamantylmethoxymethyl)-3-(hexahydro-1H-azepinyl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Adamantylmethoxymethyl)-3-(hexahydro-1H-azepinyl)-2-propanol is a complex organic compound that features an adamantyl group, a hexahydro-1H-azepinyl group, and a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Adamantylmethoxymethyl)-3-(hexahydro-1H-azepinyl)-2-propanol typically involves multiple steps, starting from readily available precursors. The adamantyl group can be introduced via a Friedel-Crafts alkylation reaction, while the hexahydro-1H-azepinyl group can be synthesized through a series of reduction and cyclization reactions. The final step involves the coupling of these two moieties with a propanol derivative under specific reaction conditions, such as the use of a strong base or acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Adamantylmethoxymethyl)-3-(hexahydro-1H-azepinyl)-2-propanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The adamantyl or azepinyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the molecule.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible applications in drug development due to its unique structural properties.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action for 1-(3-Adamantylmethoxymethyl)-3-(hexahydro-1H-azepinyl)-2-propanol would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Adamantylmethoxymethyl)-3-(hexahydro-1H-azepinyl)-2-butanol
- 1-(3-Adamantylmethoxymethyl)-3-(hexahydro-1H-azepinyl)-2-ethanol
Uniqueness
1-(3-Adamantylmethoxymethyl)-3-(hexahydro-1H-azepinyl)-2-propanol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.
Propiedades
Número CAS |
73972-47-1 |
|---|---|
Fórmula molecular |
C21H37NO2 |
Peso molecular |
335.5 g/mol |
Nombre IUPAC |
4-(1-adamantylmethoxy)-1-(azepan-1-yl)butan-2-ol |
InChI |
InChI=1S/C21H37NO2/c23-20(15-22-6-3-1-2-4-7-22)5-8-24-16-21-12-17-9-18(13-21)11-19(10-17)14-21/h17-20,23H,1-16H2 |
Clave InChI |
ODFUUKDOWIAKCG-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)CC(CCOCC23CC4CC(C2)CC(C4)C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















